2-(Heptyloxy)ethyl 3-aminobut-2-enoate
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Overview
Description
2-(Heptyloxy)ethyl 3-aminobut-2-enoate is an organic compound with the molecular formula C13H25NO3. It is a derivative of butenoic acid and features an amino group and a heptyloxyethyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptyloxy)ethyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2-(heptyloxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Heptyloxy)ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-(heptyloxy)ethyl 3-hydroxybutanoate.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Heptyloxy)ethyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Heptyloxy)ethyl 3-aminobut-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl ester group instead of a heptyloxyethyl group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl ester group.
Propyl 3-aminobut-2-enoate: Similar structure but with a propyl ester group.
Uniqueness
2-(Heptyloxy)ethyl 3-aminobut-2-enoate is unique due to its longer heptyloxyethyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
88284-46-2 |
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Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-heptoxyethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-16-9-10-17-13(15)11-12(2)14/h11H,3-10,14H2,1-2H3 |
InChI Key |
JZFWTYAFWKHWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCOC(=O)C=C(C)N |
Origin of Product |
United States |
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